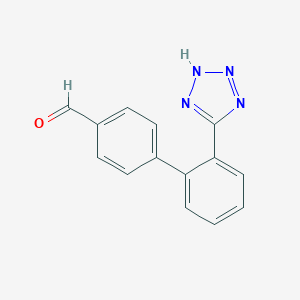

2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde

Description

Properties

IUPAC Name |

4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c19-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-15-17-18-16-14/h1-9H,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBRKMUDLIZVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism and Conditions

The foundational synthesis of 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde involves reacting 5-(2-fluorophenyl)-1H-tetrazole with organomagnesium reagents. As detailed in the European Patent EP0540356A2, this method employs a Grignard reagent (R-MgX) in dimethoxyethane (DME) under reflux for approximately 6 hours. The reaction proceeds via nucleophilic attack at the tetrazole’s N2 position, followed by quenching to yield the biphenyl scaffold. Key intermediates, such as the magnesium-tetrazole complex, are stabilized by the high-dielectric DME solvent, enabling yields of 72–82%.

Solvent and Temperature Optimization

Comparative studies reveal that DME outperforms dioxane or diethyl ether due to its ability to solubilize both polar tetrazole intermediates and nonpolar Grignard reagents. Reflux temperatures (85–90°C) are critical for overcoming activation barriers, while shorter reaction times (<6 hours) result in incomplete conversion.

Azide-Cyanide Cycloaddition from Nitrile Precursors

Two-Step Synthesis via 2'-Cyanobiphenyl-4-carbaldehyde

An alternative route begins with 2'-cyanobiphenyl-4-carbaldehyde, which undergoes a [3+2] cycloaddition with sodium azide (NaN₃) in the presence of acidic catalysts. This method, validated by independent studies, involves:

Yield and Purity Considerations

Using n-butanol as the solvent at mild reflux (24–48 hours) achieves a 68.9% yield of 5-(2-fluorophenyl)-1H-tetrazole, the critical intermediate. However, competing hydrolysis of the nitrile to amides necessitates stoichiometric control of NaN₃ and acid.

Multicomponent Passerini Reactions for Tetrazole Aldehydes

Innovative Building Block Strategy

Recent advances leverage tetrazole aldehydes as synthons in multicomponent reactions. As reported by Beilstein Journal of Organic Chemistry, a Passerini three-component reaction (PT-3CR) combines:

-

Isocyanides

-

Carboxylic acids

-

Tetrazole aldehydes

This one-pot protocol, optimized in a toluene/water (9:1) biphasic system, achieves 90% isolated yield at gram scale.

Solvent System and Scalability

The biphasic solvent minimizes side reactions (e.g., oxo-tetrazole formation) while facilitating easy product separation. Scaling to 10 mmol retains efficiency, making this method industrially viable.

Phosphorus Pentachloride-Assisted Amide Cyclization

Secondary Amide to Tetrazole Conversion

Der Pharma Chemica outlines a method where biphenyl-2-carboxylic acid derivatives are converted to tetrazoles via:

-

Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) in toluene.

-

Amidation : Reaction with aniline derivatives.

-

Cyclization : Using phosphorus pentachloride (PCl₅) and NaN₃ in dichloromethane.

Reaction Monitoring and Byproduct Management

¹H-NMR and TLC analyses confirm intermediate formation (e.g., biphenyl-2-carboxanilide). Byproducts such as phosphorous oxychloride (POCl₃) are removed via aqueous washes, achieving a 65–70% final yield.

Comparative Analysis of Synthetic Methods

Yield, Scalability, and Practicality

Mechanistic Insights and Stereoelectronic Effects

Tetrazole Ring Stability and Charge Distribution

The tetrazole’s aromatic character, with delocalized electrons across N2–N3–N4, enhances electrophilic substitution at C5. Density functional theory (DFT) studies confirm that electron-withdrawing groups (e.g., aldehyde) stabilize the transition state during Grignard reactions.

Chemical Reactions Analysis

Types of Reactions: 2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The tetrazole ring can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the tetrazole ring under mild conditions.

Major Products:

Oxidation: 2’-(1H-tetrazol-5-yl)biphenyl-4-carboxylic acid.

Reduction: 2’-(1H-tetrazol-5-yl)biphenyl-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Properties

One of the notable applications of 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde is as an impurity in the synthesis of Losartan, an antihypertensive medication. The tetrazole ring is crucial for the pharmacological activity of Losartan, which acts as an angiotensin II receptor blocker (ARB) to manage hypertension effectively. The presence of this compound as an impurity in formulations has led to extensive studies on its impact on drug efficacy and safety profiles .

1.2 Potential Anti-Cancer Activity

Recent studies have indicated that compounds containing tetrazole moieties exhibit potential anti-cancer properties. Research has suggested that derivatives of this compound could be explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This opens avenues for developing new therapeutic agents targeting specific cancer types .

Materials Science

2.1 Development of Functional Materials

The unique properties of this compound make it a candidate for developing functional materials such as sensors and catalysts. Its ability to form coordination complexes with metal ions can be exploited in creating advanced materials for electronic applications or catalysis in organic reactions .

2.2 Organic Light Emitting Diodes (OLEDs)

There is ongoing research into the application of this compound in OLED technology. The incorporation of tetrazole-containing compounds into polymer matrices has shown promise in enhancing the performance and stability of OLEDs, making them more efficient for commercial use .

Analytical Chemistry

3.1 Reference Standards in Quality Control

Due to its role as an impurity in pharmaceutical formulations, this compound serves as a reference standard in analytical chemistry. It is used in high-performance liquid chromatography (HPLC) methods to ensure the quality and purity of Losartan formulations. Establishing accurate detection methods for this compound helps maintain compliance with regulatory standards .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Losartan Impurities | Evaluated the impact of various impurities including this compound on drug efficacy | Found that certain impurities can affect the pharmacokinetics of Losartan |

| Anti-Cancer Research | Investigated anti-cancer activities of tetrazole derivatives | Identified promising candidates for further development against specific cancer types |

| OLED Performance Enhancement | Analyzed the incorporation of tetrazole compounds into OLED materials | Demonstrated improved efficiency and stability in light emission |

Mechanism of Action

The mechanism of action of 2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde primarily involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form non-covalent interactions with enzymes, leading to inhibition or modulation of enzyme activity . In the case of angiotensin II receptor antagonists, the compound binds to the receptor and prevents the binding of angiotensin II, thereby reducing blood pressure .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the structural features of 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde with key ARBs and intermediates:

Key Observations:

- Aldehyde vs. Hydroxymethyl/Carboxyl Groups : The aldehyde in the target compound is a precursor to hydroxymethyl (in losartan) or carboxyl groups (in EXP3174). These groups enhance receptor binding and bioavailability .

- Heterocyclic Variations : Compounds like CV-11974 (benzimidazole) and CI-996 (pyrrole) demonstrate that modifying the heterocyclic ring improves potency and stability .

Pharmacological Activity

- Target Compound: Not directly active as a drug but serves as a precursor. Its aldehyde group is metabolically unstable, necessitating conversion to stable groups (e.g., hydroxymethyl in losartan) for therapeutic efficacy .

- Losartan vs. EXP3174 : Losartan (IC50 ~ 20 nM) is a prodrug metabolized to EXP3174 (IC50 = 1.12 × 10⁻⁷ M), which has 10-fold higher AT1 affinity due to its carboxyl group .

- CV-11974 : Exhibits 12-fold higher potency than EXP3174 in vivo, attributed to its benzimidazole ring and ethoxy group enhancing receptor interaction .

- CI-996 : Retains activity for >24 hours due to its pyrrole substituent, demonstrating the impact of lipophilic groups on pharmacokinetics .

Stability and Reactivity

- Aldehyde Reactivity : The aldehyde group is prone to oxidation and nucleophilic attack, requiring protective strategies (e.g., acetal formation) during synthesis .

- Tetrazole Stability : Free tetrazoles (pKa ~ 4.15) are acidic and may require protection (e.g., with triphenylmethyl) to prevent undesired reactions .

Biological Activity

2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H10N4O

- Molecular Weight : 266.25 g/mol

- CAS Number : 139481-59-7

The compound features a biphenyl backbone with a tetrazole group and an aldehyde functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the tetrazole moiety exhibit promising antimicrobial properties. The following table summarizes the antimicrobial activity of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Methicillin-resistant S. epidermidis | 2 |

These results indicate that the compound is particularly effective against methicillin-resistant strains, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown anti-inflammatory effects. Research indicates that derivatives of tetrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that concentrations as low as 10 µg/mL significantly reduced cytokine production in stimulated macrophages . This suggests a dual role for the compound in managing infections and inflammation.

Cytotoxicity Studies

Cytotoxicity assessments were conducted on various cancer cell lines to evaluate the safety profile of this compound. The following findings were noted:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | >100 |

| HTB-140 (Melanoma) | >100 |

| Caco-2 (Colon adenocarcinoma) | >100 |

The results indicate that the compound exhibits low cytotoxicity against normal human cell lines, making it a candidate for further development in therapeutic applications without significant toxicity concerns .

Case Studies and Research Findings

A notable study published in Pharmaceutical Biology highlighted the synthesis and evaluation of various tetrazole derivatives, including this compound. The study found that these compounds had superior activity compared to traditional antibiotics like ciprofloxacin against certain bacterial strains .

Another research article focused on the structure-activity relationship (SAR) of tetrazole-containing compounds, revealing that modifications to the biphenyl structure could enhance antimicrobial efficacy while maintaining low cytotoxicity .

Q & A

Basic: What are the recommended methods for synthesizing 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde, and how can reaction yields be optimized?

Methodological Answer:

- Coupling Reagents : Use DMF/DCM (1:1) solvent systems with coupling agents like Oxyma (5 eq.) to facilitate biphenyl tetrazole formation, as demonstrated in analogous syntheses .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol for high-purity yields .

- Yield Optimization : Monitor reaction progress via HPLC (C18 columns, acetonitrile/water mobile phase) to identify intermediate bottlenecks . Adjust stoichiometric ratios of tetrazole precursors (e.g., 1H-tetrazol-5-yl derivatives) to biphenyl aldehydes to minimize byproducts .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- FTIR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and tetrazole (N-H/N-N stretches ~1000–1200 cm⁻¹) functional groups .

- X-ray Crystallography : Resolve biphenyl torsion angles and tetrazole ring planarity using single-crystal diffraction (e.g., Mo-Kα radiation, θ range 2.5–25°). Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C-H···O/N contacts) .

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to assign aromatic protons (δ 7.2–8.5 ppm) and aldehyde protons (δ ~9.8 ppm) .

Advanced: How can researchers resolve discrepancies between computational modeling and experimental crystallographic data?

Methodological Answer:

- Parameter Adjustment : Refine computational models (e.g., DFT at B3LYP/6-31G* level) by incorporating experimental torsion angles from X-ray data .

- Hirshfeld Analysis : Compare computed vs. experimental intermolecular interaction ratios (e.g., % contribution of H-bonding vs. van der Waals forces) to identify modeling gaps .

- Thermal Motion Calibration : Apply anisotropic displacement parameters (ADPs) from crystallographic data to improve electron density maps in simulations .

Advanced: What strategies are used to control process-related impurities during synthesis?

Methodological Answer:

- HPLC-MS Monitoring : Detect and quantify impurities (e.g., unreacted aldehyde intermediates or tetrazole dimerization byproducts) using reverse-phase HPLC with MS detection (m/z 300–500 range) .

- Pharmacopeial Standards : Adhere to pharmacopeial limits for impurities (e.g., ≤0.15% for related biphenyl derivatives) by optimizing reaction time/temperature .

- Recrystallization Solvents : Use ethanol/water mixtures to selectively precipitate impurities while retaining the target compound .

Basic: What safety protocols are critical when handling tetrazole-containing compounds?

Methodological Answer:

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to tetrazole vapors, which may release toxic HN₃ gas under acidic conditions .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with aldehydes and tetrazoles .

- Waste Disposal : Neutralize acidic reaction mixtures with sodium bicarbonate before disposal to prevent HN₃ generation .

Advanced: How does the electron-deficient tetrazole ring influence reactivity in further derivatization?

Methodological Answer:

- Electrophilic Substitution : The tetrazole’s electron-withdrawing nature directs electrophiles (e.g., nitro groups) to the biphenyl aldehyde’s para position. Use DFT calculations (HOMO-LUMO gaps) to predict regioselectivity .

- Nucleophilic Additions : Activate the aldehyde group for nucleophilic attacks (e.g., Grignard reagents) by leveraging the tetrazole’s inductive effects. Monitor reactivity via in situ IR .

Advanced: How can researchers predict the biological activity of this compound using computational models?

Methodological Answer:

- QSAR Modeling : Train models using structural analogs (e.g., 5-ethyl-1H-tetrazole derivatives) with known IC₅₀ values against target enzymes (e.g., angiotensin receptors) .

- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to receptors like AT₁, using crystal structure data (PDB IDs) for validation .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent aldehyde oxidation and tetrazole ring hydrolysis .

- Stability Monitoring : Conduct periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products (e.g., carboxylic acid derivatives) .

Advanced: How can researchers analyze contradictory solubility data across different solvent systems?

Methodological Answer:

- Hansen Solubility Parameters : Compare experimental solubility in DMSO, ethanol, and water with HSP values (δD, δP, δH) to identify polarity mismatches .

- Co-solvent Blends : Optimize DMSO/water mixtures (e.g., 70:30 v/v) to enhance solubility while avoiding precipitation during biological assays .

Advanced: What role does crystal packing play in this compound’s physicochemical properties?

Methodological Answer:

- Hirshfeld Surface Metrics : Quantify π-π stacking (C···C contacts) and hydrogen bonding (O/N-H···O) contributions to melting point and hygroscopicity .

- Thermal Analysis : Perform DSC/TGA to correlate packing density (from X-ray data) with thermal stability (decomposition >200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.